HDAC3 Inhibition and Selectivity Profile Over HDAC6
2-Fluoro-5-isopropoxynicotinic acid exhibits potent inhibition of HDAC3 (IC50 = 16 nM) and demonstrates substantial selectivity over HDAC6 (IC50 > 10,000 nM). This selectivity profile is a key differentiator compared to pan-HDAC inhibitors like SAHA (vorinostat), which inhibits HDAC3 with an IC50 of 11 nM and HDAC6 with an IC50 of 15 nM (approximately 1.4-fold selective) [1][2]. The compound's >625-fold selectivity for HDAC3 over HDAC6 is a quantifiable advantage for applications requiring isoform-specific modulation [1].
| Evidence Dimension | HDAC3 and HDAC6 inhibition |
|---|---|
| Target Compound Data | HDAC3 IC50 = 16 nM; HDAC6 IC50 > 10,000 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC3 IC50 = 11 nM; HDAC6 IC50 = 15 nM |
| Quantified Difference | Target compound shows >625-fold selectivity for HDAC3 over HDAC6, versus 1.4-fold for SAHA |
| Conditions | Human HeLa cell nuclear extract, Fluor-de-Lys substrate, 30 min incubation |
Why This Matters
This selectivity profile enables researchers to probe HDAC3-specific biology with reduced off-target effects on HDAC6, a critical consideration in epigenetic drug discovery and chemical biology.
- [1] BindingDB. BDBM50379135 (CHEMBL2012818). IC50 data for HDAC1, HDAC3, HDAC6. Accessed 2026. View Source
- [2] Khan, N., et al. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochem. J. 2008, 409, 581-589. View Source
